molecular formula C7H8N4O B1418203 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 923283-59-4

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B1418203
CAS No.: 923283-59-4
M. Wt: 164.16 g/mol
InChI Key: GDSGVASFZSYZNU-UHFFFAOYSA-N
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Description

2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 923283-59-4) is a chemical compound with the molecular formula C7H8N4O and a molecular weight of 164.17 g/mol. It belongs to the class of pyrazolo[4,3-d]pyrimidin-7-ones, which are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases. This core structure is a key pharmacophore in several clinically significant drugs, most notably as the central heterocyclic system in phosphodiesterase-5 (PDE5) inhibitors such as Sildenafil. Researchers value this specific 2-ethyl derivative as a versatile building block for the design and synthesis of novel bioactive molecules, particularly for investigating PDE5 inhibition for conditions like erectile dysfunction and pulmonary hypertension . The pyrazolopyrimidinone ring system is also under investigation for a wide range of other therapeutic applications, including as antimicrobial and anticancer agents, making it a highly valuable intermediate in drug discovery programs . When handling this compound, appropriate safety precautions must be observed. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should wear protective gloves, protective clothing, and eye/face protection, and use only in a well-ventilated area . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)7(12)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSGVASFZSYZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599091
Record name 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-59-4
Record name 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the condensation of appropriate hydrazine derivatives with β-ketoesters, followed by cyclization reactions. One common method includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .

Scientific Research Applications

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one primarily involves the inhibition of CDKs. These enzymes play a pivotal role in cell cycle regulation by phosphorylating target proteins. By inhibiting CDKs, this compound can halt cell division, making it a potential therapeutic agent in cancer treatment . The molecular targets include CDK1, CDK2, and CDK5, among others .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Applications CAS Number Reference
2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one 2-Ethyl C₇H₈N₄O Research intermediate 923283-59-4
Sildenafil (UK-92,480) 3-n-Propyl, 5-(4-methylpiperazinylsulfonylphenyl) C₂₂H₃₀N₆O₄S PDE5 inhibitor (ED treatment) 139756-21-1
Udenafil 3-Propyl, 5-(2-propoxy-5-sulfonamidephenyl) C₂₃H₃₄N₆O₄S PDE5 inhibitor (ED treatment) N/A
BIPPO 3-Isopropyl, 5-benzyl C₁₄H₁₆N₄O Antimalarial (P. falciparum) N/A
Desethyl Sildenafil 3-n-Propyl, 5-(hydroxyphenylsulfonyl) C₂₀H₂₆N₆O₄S Metabolite of sildenafil 139755-91-2

Key Differences and Research Findings

Substituent Effects on Pharmacological Activity

  • Sildenafil vs. 2-Ethyl Derivative : Sildenafil’s 3-n-propyl and 5-(4-methylpiperazinylsulfonylphenyl) groups enhance PDE5 binding affinity and selectivity. The absence of these groups in this compound likely reduces PDE5 inhibition .
  • BIPPO Analogs : The 3-isopropyl and 5-benzyl groups in BIPPO confer antimalarial activity against P. falciparum, demonstrating how substituent variation redirects therapeutic utility .

Synthetic Challenges

  • Chlorosulfonation steps in sildenafil synthesis often yield impurities like sulfonic acid derivatives (e.g., compound 5 in ), requiring rigorous purification. The 2-ethyl derivative, lacking sulfonamide groups, avoids this issue .

Metabolic Stability

  • Desethyl sildenafil, a metabolite of sildenafil, retains partial PDE5 activity but has reduced potency compared to the parent drug. This highlights the importance of the ethoxy group in maintaining efficacy .

Commercial Viability

  • The 2-ethyl derivative is listed as a discontinued product in commercial catalogs, suggesting challenges in scalability or therapeutic relevance compared to sildenafil and udenafil .

Table 2: Physicochemical Properties

Property 2-Ethyl Derivative Sildenafil BIPPO
Molecular Weight (g/mol) 164.17 474.58 268.31
cLogP ~1.2 (estimated) 2.4 2.4
Solubility Moderate (DMSO) Low (requires citrate salt) High (aqueous)
Melting Point (°C) Not reported 212–215 160–162

Biological Activity

2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that has gained attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This compound is part of the pyrazolo[4,3-d]pyrimidine family and is being explored for its applications in cancer therapy due to its ability to regulate cell cycle progression.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₈N₄O
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 923283-59-4

The primary biological activity of this compound involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDKs, this compound disrupts normal cell cycle progression and induces antiproliferative effects in various cancer cell lines.

Target Pathways

  • Cell Cycle Regulation : Inhibition of CDKs leads to cell cycle arrest.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells by disrupting signaling pathways associated with cell survival.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell LineIC50 (µM)Reference
MCF7 (Breast)0.59
HL60 (Leukemia)1.05
K562 (Leukemia)0.95
BT549 (Breast)>10

Case Studies and Research Findings

  • In Vivo Studies : In xenograft mouse models, compounds similar to this compound have demonstrated significant antitumor efficacy without substantial toxicity. For instance, studies involving C6-substituted pyrazolo[3,4-d]pyrimidine analogs showed promising results in reducing tumor growth in pancreatic ductal adenocarcinoma (PDAC) models while maintaining a favorable safety profile .
  • Mechanistic Insights : Investigations into the molecular mechanism revealed that the compound's inhibition of CDKs leads to a reduction in phosphorylation of downstream targets involved in cell cycle progression and survival pathways, ultimately resulting in increased apoptosis in treated cells .

Q & A

Q. Basic

  • By-products : Incomplete substitution (e.g., residual chlorine from chlorinated intermediates).
  • Oxidation Products : 7-keto derivatives from air exposure.
    Identification :
  • HPLC with UV/Vis detection (e.g., retention time shifts).
  • LC-MS/MS fragmentation patterns to differentiate isomers .

How can computational methods guide the evaluation of this compound as a kinase inhibitor?

Q. Advanced

  • Molecular Docking : Use tools like AutoDock Vina to predict binding to kinase ATP pockets (e.g., EGFR or CDK2). highlights hydrophobic interactions with residues like Arg120 in kinase active sites.
  • MD Simulations : Assess binding stability over 100 ns trajectories.
  • QSAR Models : Corrogate substituent electronegativity with IC50_{50} values .

What in vitro models are suitable for evaluating therapeutic potential beyond antimalarial activity?

Q. Basic

  • Cancer Cell Lines : Test cytotoxicity in MCF-7 or HeLa cells via MTT assays.
  • Anti-inflammatory Models : Measure COX-2 inhibition in LPS-stimulated macrophages.
  • Neuroprotection Assays : Evaluate AMPA receptor modulation in neuronal cultures.
    Key Metrics : IC50_{50}, selectivity indices (e.g., CC50_{50} in HEK293 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Reactant of Route 2
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2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.